Sinuleptolide

Description

Properties

CAS No. |

153379-85-2 |

|---|---|

Molecular Formula |

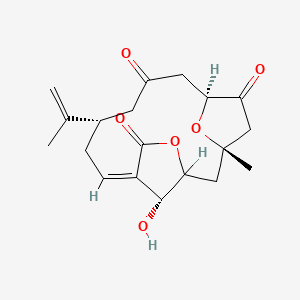

C19H24O6 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(1S,6Z,9S,13S,17R)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione |

InChI |

InChI=1S/C19H24O6/c1-10(2)11-4-5-13-17(22)16(24-18(13)23)9-19(3)8-14(21)15(25-19)7-12(20)6-11/h5,11,15-17,22H,1,4,6-9H2,2-3H3/b13-5-/t11-,15-,16?,17+,19+/m0/s1 |

InChI Key |

OFFWLZVJUHOBDO-JESQBMKOSA-N |

SMILES |

CC(=C)C1CC=C2C(C(CC3(CC(=O)C(O3)CC(=O)C1)C)OC2=O)O |

Isomeric SMILES |

CC(=C)[C@H]1C/C=C\2/[C@H](C(C[C@]3(CC(=O)[C@@H](O3)CC(=O)C1)C)OC2=O)O |

Canonical SMILES |

CC(=C)C1CC=C2C(C(CC3(CC(=O)C(O3)CC(=O)C1)C)OC2=O)O |

Synonyms |

sinuleptolide |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Cytotoxic Activity Against Cancer Cells

5-epi-sinuleptolide exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that it induces apoptosis and inhibits cell proliferation in pancreatic cancer cells, specifically BxPC-3 and PANC-1 cell lines. The half-maximal inhibitory concentration (IC50) values indicate that 5-epi-sinuleptolide is more effective against cancer cells compared to normal cells, showcasing its potential as a selective anticancer agent.

Table 1: Cytotoxic Effects of 5-epi-Sinuleptolide

| Cell Line | IC50 (μM) | Effect on Cell Viability |

|---|---|---|

| BxPC-3 (pancreatic) | 9.73 | Significant reduction |

| PANC-1 (pancreatic) | 17.57 | Moderate reduction |

| HPDE-E6E7 (normal pancreatic duct epithelial) | 44.54 | Minimal reduction |

Mechanisms of Action

The mechanisms through which 5-epi-sinuleptolide exerts its effects include:

- Inhibition of Key Signaling Pathways : It disrupts critical pathways involved in cell survival and proliferation, such as JAK2/STAT3, AKT, and ERK pathways. This disruption leads to cell cycle arrest at the G2/M phase and promotes apoptosis through caspase activation .

- Actin Cytoskeleton Disruption : Research indicates that 5-epi-sinuleptolide interacts with actin filaments, causing their aggregation and disrupting the cytoskeleton without affecting overall cell viability .

Treatment of Specific Cancers

Pancreatic Cancer

Pancreatic ductal adenocarcinoma is notoriously difficult to treat due to its aggressive nature and late diagnosis. The application of 5-epi-sinuleptolide in this context has shown promising results:

- Inhibition of Metastasis : In vitro studies revealed that treatment with 5-epi-sinuleptolide not only inhibited proliferation but also suppressed the invasive capabilities of pancreatic cancer cells .

- Induction of Apoptosis : The compound has been shown to activate both death receptor-mediated and mitochondrial pathways leading to apoptosis, highlighting its potential as a therapeutic agent against pancreatic cancer .

Other Potential Applications

Skin Cancer Treatment

The compound has also demonstrated efficacy against skin cancer cells, with studies indicating that it inhibits growth more effectively than sinuleptolide itself. This suggests a broader application in dermatological oncology .

Inflammation and Other Disorders

While primarily studied for its anticancer properties, there are indications that this compound may have applications in treating inflammatory conditions due to its ability to modulate oxidative stress responses .

Case Studies

Several studies have documented the effects of this compound on different cancer types:

- Pancreatic Cancer Study : A study published in Molecules outlined how 5-epi-sinuleptolide inhibited cell growth and induced apoptosis in pancreatic cancer cells through multiple signaling pathways, underscoring its potential as a treatment option for this lethal disease .

- Skin Cancer Analysis : Research highlighted the compound's ability to induce apoptosis in skin cancer cells more effectively than traditional treatments, suggesting a new avenue for therapy in dermatology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Norcembranoid diterpenes from Sinularia corals share structural similarities but exhibit distinct biological profiles. Key analogues include 5-epi-sinuleptolide, scabrolides, ineleganolide, and 4α-hydroxy-5-episinuleptolide.

Table 1: Structural and Functional Comparison

Structure-Activity Relationships (SAR)

C5 Stereochemistry : The epimerization at C5 (this compound vs. 5-epi-sinuleptolide) significantly alters bioactivity. 5-epi-Sinuleptolide shows enhanced selectivity for pancreatic cancer cells (IC50 = 9.73 μM in BxPC-3) compared to this compound, which is inactive in pancreatic models but effective in oral cancer .

Hydroxylation : The introduction of a hydroxyl group at C4 (4α-hydroxy-5-epithis compound) reduces potency compared to 5-epi-sinuleptolide, suggesting steric or electronic effects modulate cytotoxicity .

Macrocyclic vs. Polycyclic Scaffolds: Macrocyclic norcembranoids (this compound, 5-epi-sinuleptolide) primarily target cytoskeletal proteins (e.g., actin) and inflammatory pathways, while polycyclic derivatives (scabrolides, ineleganolide) exhibit broader mechanisms, including cytokine inhibition and radical scavenging .

Key Research Findings

Actin Targeting by 5-epi-Sinuleptolide: Binds to actin filaments, inducing cytoskeletal collapse and F-actin aggregation in cancer cells .

Tissue-Specific Efficacy :

- This compound is potent in oral cancer (Ca9-22: IC50 = 12–24 μg/mL) but ineffective in pancreatic models, whereas 5-epi-sinuleptolide reverses this selectivity .

Mitochondrial Dysregulation :

- This compound elevates mitochondrial superoxide (mtROS) in Ca9-22 cells, which is reversible with antioxidant NAC, confirming ROS-mediated apoptosis .

Clinical and Mechanistic Implications

- This compound : A candidate for oral cancer therapy due to its ROS-dependent apoptosis and DNA damage mechanisms.

- 5-epi-Sinuleptolide: Potential for overcoming gemcitabine resistance in pancreatic cancer via JAK2/STAT3 and ERK pathway inhibition .

- Scabrolides/Ineleganolide: Broader anti-inflammatory applications due to cytokine suppression and radical scavenging .

Preparation Methods

Key Biosynthetic Steps

-

Decarboxylation : A cembranoid precursor loses a carboxyl group to form the norcembranoid skeleton.

-

Conjugate Addition : A Michael addition between an α,β-unsaturated ketone and a nucleophilic side chain establishes the macrocyclic core.

-

Lactonization : Intramolecular esterification closes the 14-membered macrocycle, forming the characteristic δ-lactone moiety.

This biosynthetic model is supported by the isolation of putative intermediates, such as 7E-leptocladolide A, from related Sinularia species.

Laboratory Synthesis of this compound

Total synthesis of this compound has been achieved through two distinct strategies: a biomimetic approach leveraging transannular cyclizations and a stepwise synthetic route involving radical chemistry.

Biomimetic Synthesis via Transannular Michael Reaction

Li and Pattenden (2011) demonstrated that this compound could be synthesized from 5-epithis compound through a sequence of transannular Michael reactions. The process involves:

-

Macrocyclic Precursor Preparation : 5-Epithis compound is treated with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C.

-

Transannular Cyclization : A double Michael addition forms the bicyclic framework, yielding this compound in 65% yield (Scheme 1.2.5).

This method mirrors proposed biosynthetic pathways and highlights the role of stereoelectronic effects in guiding cyclization regioselectivity.

Stepwise Synthesis via Radical Cyclization

A 20-step total synthesis reported in JACS (2022) employs a Ueno–Stork radical cyclization to construct the bicyclic lactone core. Critical steps include:

Bicyclic Lactone Formation

Macrocyclization and Oxidation

-

Nozaki–Hiyama–Kishi (NHK) Coupling : Aldehyde 11 and lactone 12 are coupled under Ni/Cr catalysis to form macrocycle 10 .

-

Furan Oxidation/Oxa-Michael Cascade : Singlet oxygen () oxidizes the furan moiety in 10 , followed by oxa-Michael addition to yield keto-tetrahydrofuran 9 .

The synthesis concludes with global deprotection and purification via silica gel chromatography, affording this compound in 1% overall yield.

Comparative Analysis of Preparation Methods

| Method | Steps | Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Natural Extraction | 5–7 | 0.001% | Access to enantiopure product | Low scalability; ecological impact |

| Biomimetic Synthesis | 8–10 | 65% | High yield; mimics biosynthesis | Requires complex macrocyclic precursors |

| Stepwise Radical Synthesis | 20 | 1% | Full stereocontrol; modular intermediates | Lengthy; low overall yield |

Q & A

Q. What are the standardized protocols for isolating and preparing Sinuleptolide for in vitro studies?

this compound is isolated from the soft coral Sinularia lochmodes using chromatographic techniques, as described in studies involving oral cancer cell lines. The compound is dissolved in dimethyl sulfoxide (DMSO) at a unified concentration of 0.24% to ensure solubility and minimize solvent toxicity. Fresh preparation is critical to maintain stability, and DMSO concentrations should be validated for each cell type to avoid confounding effects .

Q. Which assays are most reliable for assessing this compound’s cytotoxic effects?

The CellTiter 96® AQueous One Solution (MTS) assay is widely used to measure cell proliferation. For example, Ca9-22 oral cancer cells are incubated with this compound for 24 hours, followed by absorbance measurement at 490 nm using an ELISA reader. This method provides high reproducibility for dose-response analyses, with statistical significance determined via Student’s t-test and Bonferroni correction (α = 0.01) .

Q. How can researchers ensure reproducibility in this compound studies?

Key steps include:

- Detailed documentation of coral extraction methods (e.g., solvent gradients, purification steps).

- Standardizing cell culture conditions (e.g., DMEM medium, 5% CO₂, 37°C).

- Validating DMSO solvent controls in all experiments to rule out solvent-induced artifacts. Transparent reporting of these parameters in supplementary materials is essential for replication .

Advanced Research Questions

Q. What methodologies are recommended for investigating this compound’s role in oxidative stress induction?

Intracellular ROS and mitochondrial superoxide levels can be quantified using flow cytometry:

- ROS Detection : Cells are stained with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA; 100 nM, 30 min incubation), with fluorescence intensity measured at 488 nm excitation.

- Mitochondrial Superoxide : MitoSOX™ Red (5 µM, 30 min) selectively targets mitochondrial superoxide, with fluorescence detected at 510/580 nm. Pretreatment with antioxidants like N-acetylcysteine (NAC; 4 mM, 1 hour) can validate oxidative stress mechanisms .

Q. How should researchers resolve contradictions in this compound’s pro-apoptotic vs. necrotic effects across cell lines?

Conflicting data may arise from cell-specific responses to oxidative stress. To address this:

- Perform comparative studies using paired cancer/normal cell lines (e.g., Ca9-22 vs. HGF-1 fibroblasts).

- Combine ROS assays with apoptosis markers (e.g., Annexin V/PI staining) and DNA damage markers (γH2AX via flow cytometry).

- Use dose-escalation designs (e.g., 0–100 µM this compound) to identify threshold effects .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

- Bonferroni Correction : Adjusts α-values for multiple comparisons (e.g., P < 0.01 for 5 experimental groups).

- Two-Sample t-Test : Compares means between treated and control groups.

- Effect Size Reporting : Include absolute cell viability percentages and ROS intensity values, not just P-values, to contextualize biological significance .

Q. How can researchers validate this compound’s specificity for cancer cells?

- Selectivity Index (SI) : Calculate IC₅₀ ratios for cancer vs. normal cells (e.g., SI = IC₅₀ HGF-1 / IC₅₀ Ca9-22).

- Pathway Inhibition : Use kinase inhibitors or siRNA knockdown to test dependency on specific pathways (e.g., ROS-mediated apoptosis).

- Transcriptomic Profiling : RNA sequencing can identify differentially expressed genes in treated cells .

Mechanistic and Translational Questions

Q. What techniques are used to study this compound’s impact on DNA damage response?

γH2AX foci, a marker of DNA double-strand breaks, are quantified via flow cytometry using phospho-specific antibodies. Cells are fixed in 70% ethanol, permeabilized with Triton X-100, and stained with anti-γH2AX. Propidium iodide (PI) counterstaining enables cell cycle phase-specific analysis of DNA damage .

Q. How can combinatorial therapies with this compound be experimentally designed?

- Synergy Testing : Use the Chou-Talalay method to calculate combination indices (CI) for this compound with chemotherapeutics (e.g., cisplatin).

- Sequential Dosing : Pretreat cells with NAC to isolate oxidative stress-dependent effects.

- In Vivo Models : Xenograft studies with pharmacokinetic monitoring to assess bioavailability and toxicity .

Q. What are the challenges in extrapolating in vitro this compound data to in vivo models?

Key considerations include:

- Bioavailability : Poor solubility may require nanoparticle encapsulation or prodrug development.

- Toxicity Thresholds : Dose optimization to balance efficacy and off-target effects.

- Metabolic Stability : Assess hepatic metabolism using microsomal assays to predict in vivo clearance rates .

Tables: Key Experimental Parameters

| Parameter | Details | Reference |

|---|---|---|

| This compound Preparation | 0.24% DMSO, fresh dissolution, sterile filtration | |

| Cell Viability Assay | MTS, 24h incubation, EZ Read 400 ELISA reader (490 nm) | |

| ROS Measurement | DCFH-DA (100 nM), BD Accuri™ C6 flow cytometer (488/530 nm) | |

| Mitochondrial Superoxide | MitoSOX™ Red (5 µM), 510/580 nm fluorescence | |

| Statistical Analysis | Two-sample t-test, Bonferroni correction (α = 0.01) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.